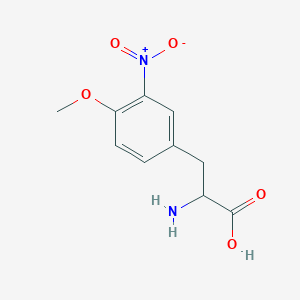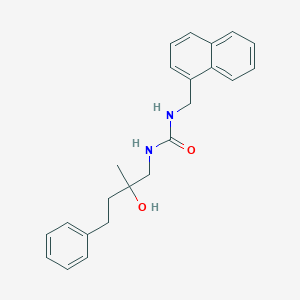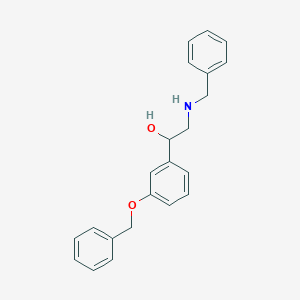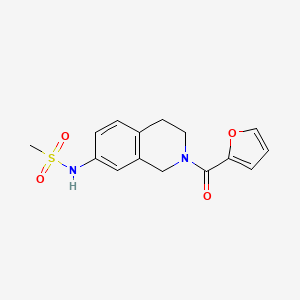![molecular formula C16H17NO5S B2479170 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034302-96-8](/img/structure/B2479170.png)
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to the chemical structure of interest involve complex synthetic routes and characterization techniques. For instance, studies have synthesized various derivatives incorporating thiophene units, demonstrating the versatility of these compounds in chemical synthesis. The synthesis often involves multiple steps, including reactions with mercapto acetic acid, condensation with phenyl phosphoro dichloridates, and characterization through NMR, IR, and mass spectral data, highlighting the compound's role as a precursor in producing biologically active molecules (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Biological Activities
Several studies have explored the biological activities of compounds structurally related to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide. This includes:
Antimicrobial Activity : Compounds with thiophene units have shown significant antimicrobial activities. The synthesis of specific thiophene derivatives and their subsequent testing against various microbial strains reveal promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Activity : Derivatives containing the benzodioxole unit have been evaluated for their antiproliferative activity against cancer cell lines. For example, certain derivatives exhibit potent antiproliferative activity and the ability to induce cell-cycle arrest, indicating their potential as leads in anticancer drug development (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009).
Inhibitory Activities : Compounds incorporating thiophene and benzodioxole units have been investigated for their inhibitory activities against enzymes or biological processes. This includes studies on the inhibition of histone deacetylases, suggesting applications in regulating gene expression and potential therapeutic implications in cancer and other diseases (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009).
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-5-6-20-14(15-2-1-7-23-15)9-17-16(19)11-3-4-12-13(8-11)22-10-21-12/h1-4,7-8,14,18H,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDZJPOMWBIQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CS3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2479089.png)

![2-methyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2479091.png)




![N-(2,3-dimethoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2479099.png)
![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2479101.png)
![{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2479102.png)



